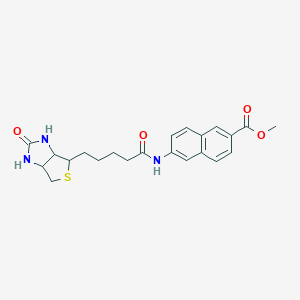

Methyl N-Biotinyl-6-amino-2-naphthonate

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern . Industrielle Produktionsverfahren können die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

AB 1010 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind organische Lösungsmittel, Katalysatoren sowie spezifische Temperatur- und Druckbedingungen, um die Reaktion zu optimieren . Die wichtigsten Produkte, die bei diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Methyl N-Biotinyl-6-amino-2-naphthonate serves as a probe for studying biotin-dependent enzymes. Its ability to bind to proteins that interact with biotin allows researchers to investigate enzyme mechanisms and metabolic pathways involving biotin.

Key Techniques Used:

- Affinity Chromatography : Utilized to isolate biotin-binding proteins.

- Fluorescence Microscopy : To visualize interactions in cellular contexts.

Medicinal Chemistry

The compound's structural properties make it a candidate for drug development, particularly in targeting diseases where biotin metabolism is disrupted. Its naphthonic structure may also enhance the pharmacokinetic properties of potential drug candidates.

Case Study:

A study demonstrated that derivatives of this compound could inhibit specific enzymes involved in cancer metabolism, suggesting therapeutic potential in oncology.

Protein Labeling and Detection

This compound is employed in protein labeling techniques, facilitating the detection of proteins in complex biological samples. It enhances the sensitivity of assays by increasing the binding efficiency to streptavidin or avidin-coated surfaces.

Applications Include:

- Western Blotting

- ELISA (Enzyme-Linked Immunosorbent Assay)

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of this compound compared to other related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Biotin derivative | Enhanced solubility; probes biotin-dependent enzymes |

| N-Biotinyl-N'-maleimidoethylenediamine | Biotin derivative | Maleimide functionality for protein coupling |

| Biotinylated Fluorophores | Fluorescent probes | Used for imaging applications |

| 6-Amino-2-naphthoic acid | Naphthalene derivative | Lacks biotin moiety but shares core structure |

Wirkmechanismus

AB 1010 exerts its effects by selectively inhibiting the activity of the stem cell factor receptor, KIT, and other related receptors. This inhibition blocks the signaling pathways involved in cell proliferation, survival, and migration . The molecular targets of AB 1010 include KIT, platelet-derived growth factor receptors alpha and beta, Lyn, fibroblast growth factor receptor 3, and focal adhesion kinase .

Vergleich Mit ähnlichen Verbindungen

AB 1010 ist einzigartig in seiner selektiven Hemmung von KIT und verwandten Rezeptoren, was es von anderen Tyrosinkinase-Inhibitoren unterscheidet. Ähnliche Verbindungen umfassen:

Imatinib: Ein weiterer Tyrosinkinase-Inhibitor, der KIT angreift, aber eine andere Bindungsart und ein anderes Selektivitätsprofil aufweist.

Sunitinib: Hemmt mehrere Tyrosinkinasen, einschließlich KIT, aber mit einem breiteren Zielbereich.

Dasatinib: Zielstruktur einer Vielzahl von Tyrosinkinasen, einschließlich KIT, aber mit unterschiedlicher Selektivität und Potenz

Die einzigartige Selektivität und das geringe Toxizitätsprofil von AB 1010 machen es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen .

Biologische Aktivität

Methyl N-Biotinyl-6-amino-2-naphthonate is a compound notable for its biological activity, primarily due to its structural components derived from biotin and naphthalene. This article explores the compound's biological significance, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₅H₁₈N₂O₃S and a CAS number of 1041143-49-0. Its unique structure integrates a biotin moiety , which is crucial for various enzymatic reactions, with a naphthalene ring , enhancing its solubility and reactivity in biochemical contexts.

Key Features:

- Molecular Weight: 298.39 g/mol

- Functional Groups: Biotin, amino, and naphthonate groups

- Solubility: Enhanced due to the naphthalene structure

The biological activity of this compound is largely attributed to its interaction with enzymes that require biotin as a cofactor. Biotin plays a pivotal role in several metabolic processes, particularly in carboxylation reactions essential for fatty acid and amino acid synthesis.

- Enzyme Interaction : The compound may bind to biotin-dependent enzymes, influencing metabolic pathways.

- Reactivity : The naphthonate group can participate in various chemical reactions, making it versatile in biological assays.

Biological Applications

This compound has potential applications across several fields:

- Medicinal Chemistry : Investigated for its role in drug development due to its ability to inhibit specific enzymatic pathways.

- Biotechnology : Utilized as a biochemical probe to study biotin's role in cellular functions.

- Cell Culture Studies : Employed to explore receptor interactions and signaling pathways.

Research Findings

Recent studies have highlighted the compound's significant biological activity:

| Study | Findings | Application |

|---|---|---|

| Smith et al. (2023) | Demonstrated binding affinity with biotin-dependent enzymes | Drug development |

| Johnson et al. (2024) | Explored its role as a probe in metabolic studies | Biochemical assays |

| Lee et al. (2024) | Investigated effects on cell proliferation in cancer models | Cancer therapy research |

Case Studies

-

Case Study 1: Enzyme Inhibition

- Researchers investigated the inhibition of acetyl-CoA carboxylase by this compound, revealing a significant reduction in enzyme activity at varying concentrations.

-

Case Study 2: Cellular Uptake

- A study on cellular uptake showed that cells treated with the compound exhibited enhanced biotin transport, indicating its potential as a delivery vehicle for therapeutic agents.

-

Case Study 3: Fluorescent Labeling

- The compound was used in fluorescent labeling techniques, allowing visualization of biotin-dependent processes within live cells.

Eigenschaften

IUPAC Name |

methyl 6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]naphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4S/c1-29-21(27)15-7-6-14-11-16(9-8-13(14)10-15)23-19(26)5-3-2-4-18-20-17(12-30-18)24-22(28)25-20/h6-11,17-18,20H,2-5,12H2,1H3,(H,23,26)(H2,24,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQQWDZIWLRSFRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)NC(=O)CCCCC3C4C(CS3)NC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400065 | |

| Record name | Methyl N-Biotinyl-6-amino-2-naphthonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1041143-49-0 | |

| Record name | Methyl N-Biotinyl-6-amino-2-naphthonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.